molecular formula C12H4Br4O B12887796 1,2,6,8-Tetrabromo-dibenzofuran CAS No. 617707-68-3

1,2,6,8-Tetrabromo-dibenzofuran

Cat. No.: B12887796
CAS No.: 617707-68-3
M. Wt: 483.77 g/mol
InChI Key: HETPUYROJCAOKU-UHFFFAOYSA-N
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Description

1,2,6,8-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It is characterized by the presence of four bromine atoms attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6,8-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, can significantly influence the yield and selectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The choice of brominating agents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,6,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation can produce quinones or other oxidized forms .

Scientific Research Applications

1,2,6,8-Tetrabromo-dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,6,8-tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses and disruption of cellular signaling processes .

Properties

CAS No.

617707-68-3

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,6,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-3-6-10-9(2-1-7(14)11(10)16)17-12(6)8(15)4-5/h1-4H

InChI Key

HETPUYROJCAOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

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